

Technical Guide: Spectroscopic Data of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Oxabicyclo[3.2.1]octan-3-ol

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic data for the bicyclic alcohol **8-Oxabicyclo[3.2.1]octan-3-ol**, a key structural motif in various biologically active molecules. The data presented herein is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **8-Oxabicyclo[3.2.1]octan-3-ol**. This data is essential for confirming the structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for **8-Oxabicyclo[3.2.1]octan-3-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	H-1, H-5
Data not available	-	-	H-3
Data not available	-	-	H-2, H-4 (exo)
Data not available	-	-	H-2, H-4 (endo)
Data not available	-	-	H-6, H-7 (exo)
Data not available	-	-	H-6, H-7 (endo)
Data not available	-	-	-OH

Table 2: ^{13}C NMR Spectroscopic Data for **8-Oxabicyclo[3.2.1]octan-3-ol**

Chemical Shift (δ) ppm	Assignment
Data not available	C-1, C-5
Data not available	C-3
Data not available	C-2, C-4
Data not available	C-6, C-7

Table 3: Infrared (IR) Spectroscopy Data for **8-Oxabicyclo[3.2.1]octan-3-ol**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available	O-H stretch (alcohol)
Data not available	C-H stretch (alkane)
Data not available	C-O stretch (ether)
Data not available	C-O stretch (alcohol)

Table 4: Mass Spectrometry (MS) Data for **8-Oxabicyclo[3.2.1]octan-3-ol**

m/z Ratio	Ion Assignment
Data not available	[M] ⁺ (Molecular Ion)
Data not available	[M-H ₂ O] ⁺ (Loss of water)
Data not available	Other significant fragments

Note: Specific experimental data for the parent compound **8-Oxabicyclo[3.2.1]octan-3-ol** is not readily available in the public domain. The tables are structured to present the expected data points. A recent publication in Organic Letters describes the synthesis of the **8-Oxabicyclo[3.2.1]octan-3-ol** scaffold, and its supporting information likely contains detailed experimental values. Researchers are encouraged to consult this primary source for precise data.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for bicyclic alcohols like **8-Oxabicyclo[3.2.1]octan-3-ol**. For specific parameters, it is recommended to consult the supporting information of relevant literature, such as the 2025 Organic Letters article on its synthesis.^[1]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- **Sample Preparation:** The sample of **8-Oxabicyclo[3.2.1]octan-3-ol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

- 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.^[1]

2.2 Infrared (IR) Spectroscopy

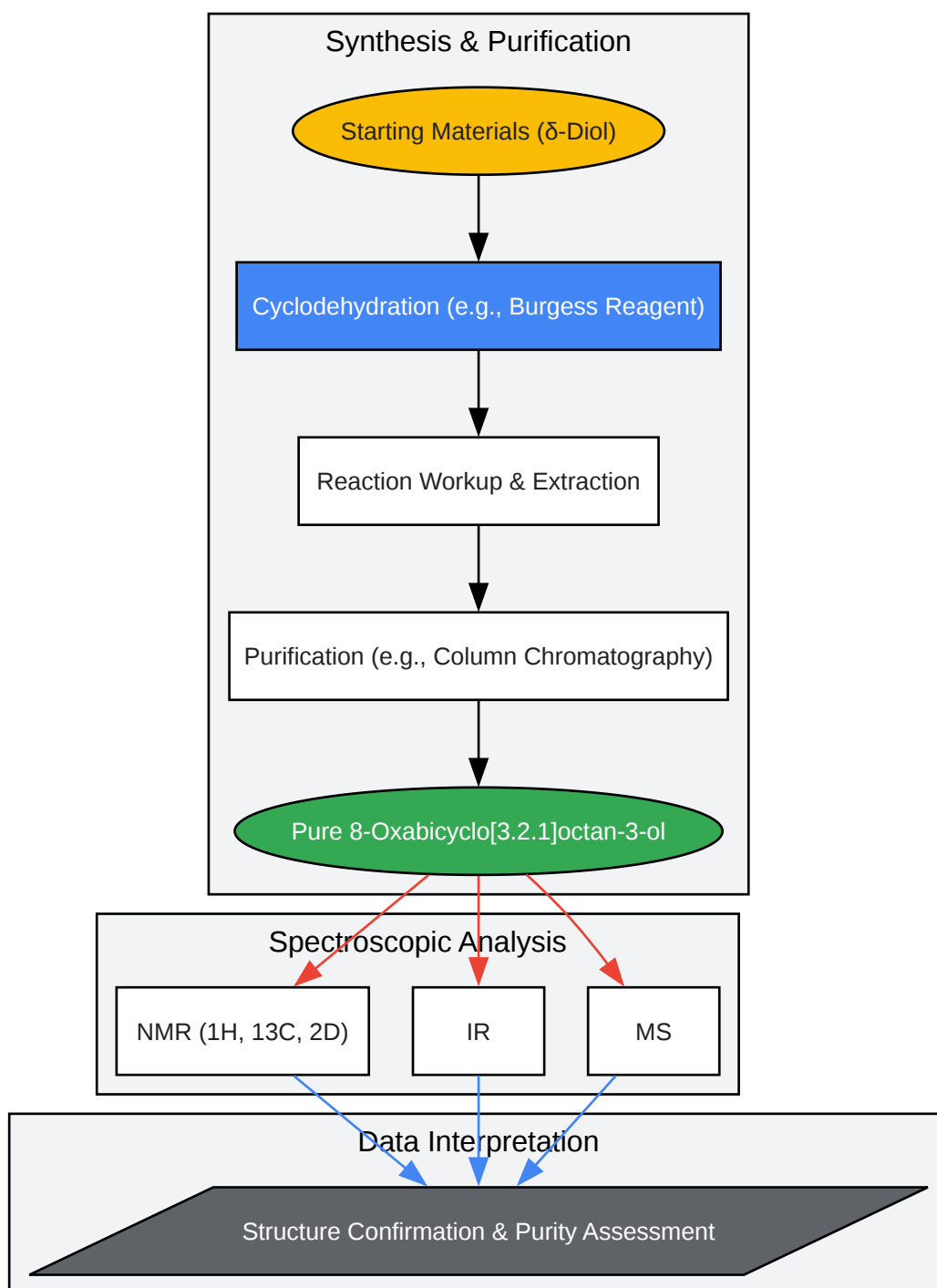
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum is collected and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.
- Ionization Method: Electron ionization (EI) is a common method for generating the mass spectrum.
- Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target molecule like **8-Oxabicyclo[3.2.1]octan-3-ol**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. pubs.acs.org [pubs.acs.org]
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Phone: (601) 213-4426

Email: info@benchchem.com